N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine
CAS No.: 1157474-18-4
Cat. No.: VC2805995
Molecular Formula: C15H21F3N2O
Molecular Weight: 302.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1157474-18-4 |
|---|---|
| Molecular Formula | C15H21F3N2O |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C15H21F3N2O/c1-2-21-14-5-3-12(4-6-14)19-13-7-9-20(10-8-13)11-15(16,17)18/h3-6,13,19H,2,7-11H2,1H3 |
| Standard InChI Key | CZMPSHIIGLJGNC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC2CCN(CC2)CC(F)(F)F |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC2CCN(CC2)CC(F)(F)F |
Introduction
N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine is a synthetic organic compound with significant potential in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with an ethoxyphenyl group and a trifluoroethyl moiety, which are crucial for its biological activity and chemical properties .
Synthesis
The synthesis of N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine involves several chemical reactions starting with materials such as 4-ethoxyaniline and trifluoroethyl chloroformate. The process can be optimized for yield and purity by adjusting reaction parameters like temperature, solvent choice, and reagent concentration. Techniques such as continuous flow reactors may be employed in industrial settings to improve efficiency.
Applications
This compound falls under the category of fluorinated organic compounds due to the presence of the trifluoroethyl group, which imparts unique chemical characteristics. It has potential applications in various fields, including medicinal chemistry, where it could interact with biological targets such as enzymes. The trifluoroethyl group enhances binding affinity due to its electronic properties, while the ethoxyphenyl group contributes to stabilizing interactions through hydrophobic forces.
Chemical Reactions and Interactions
N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine can participate in various chemical reactions, often involving common reagents. The mechanism of action involves interaction with biological targets, potentially affecting enzyme activity.
Storage and Handling
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Storage Conditions: Room temperature
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Manufacturer: Enamine Ltd.
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Product Specifications: Available in various quantities (e.g., 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g) .
Research Findings and Potential
Research on this compound highlights its potential in medicinal applications due to its unique structural features. The presence of the trifluoroethyl and ethoxyphenyl groups suggests it could be used to modulate biological pathways, similar to other compounds that interact with enzymes or receptors.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine | C15H21F3N2O | 285.31 g/mol | 1157474-18-4 |
| 1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride | C7H15Cl2F3N2 | 255.11 g/mol | 1177271-15-6 |
This comparison highlights the differences in molecular structure and properties between N-(4-ethoxyphenyl)-1-(2,2,2-trifluoroethyl)piperidin-4-amine and a related compound, 1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride .
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